molecular formula C8H14OS B13829772 Ketone, 1-mercaptocyclohexyl methyl

Ketone, 1-mercaptocyclohexyl methyl

Cat. No.: B13829772
M. Wt: 158.26 g/mol
InChI Key: YCMCMQQWVUZGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ketone, 1-mercaptocyclohexyl methyl is an organic compound characterized by the presence of a ketone functional group and a mercapto group attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing ketones involves the reaction of organolithium reagents with the lithium salts of carboxylic acids. For example, cyclohexanecarboxylic acid can be converted to its lithium salt, which then reacts with methyllithium to form the desired ketone . This reaction typically requires anhydrous conditions and is conducted under a nitrogen atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of ketones often involves the oxidation of secondary alcohols or the hydration of terminal alkynes. These methods are scalable and can be optimized for high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ketone, 1-mercaptocyclohexyl methyl can undergo various chemical reactions, including:

    Oxidation: Ketones can be oxidized to form carboxylic acids.

    Reduction: Ketones can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as thiols or amines can react with the mercapto group under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

Ketone, 1-mercaptocyclohexyl methyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of ketone, 1-mercaptocyclohexyl methyl involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the mercapto group can form disulfide bonds with thiol-containing proteins. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ketone, 1-mercaptocyclohexyl methyl is unique due to the presence of both a ketone and a mercapto group, which allows it to participate in a wider range of chemical reactions and interact with various biological targets.

Properties

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

1-(1-sulfanylcyclohexyl)ethanone

InChI

InChI=1S/C8H14OS/c1-7(9)8(10)5-3-2-4-6-8/h10H,2-6H2,1H3

InChI Key

YCMCMQQWVUZGQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCCCC1)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.